molecular formula C11H8BrFN2 B1423616 5-bromo-N-(4-fluorophenyl)pyridin-2-amine CAS No. 918305-48-3

5-bromo-N-(4-fluorophenyl)pyridin-2-amine

Cat. No. B1423616
M. Wt: 267.1 g/mol
InChI Key: MDIJJMBTVYKGEZ-UHFFFAOYSA-N
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Patent
US08642620B2

Procedure details

5 g (21.1 mmol) of 2,5-dibromopyridine, 4.4 ml of 4-fluoroaniline, 4.10 g (42.3 mmol) of sodium-tert-butanolate, 200 mg (0.8 mmol) of palladium(II)acetate and 200 mg (0.3 mmol) of R-(+)-BINAP were dissolved in 60 ml of dioxane and stirred at reflux temperature for 1 h. The mixture was poured into ice-water and extracted with ethyl acetate. The organic phases were dried and evaporated, and the residue was purified by column chromatography (silica gel, n-heptane/ethyl acetate 5:2). Yield: 2.10 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
sodium tert-butanolate
Quantity
4.1 g
Type
reactant
Reaction Step One
[Compound]
Name
R-(+)-BINAP
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[F:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1.[Na].C([O-])(C)(C)C>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([NH:14][C:13]2[CH:15]=[CH:16][C:10]([F:9])=[CH:11][CH:12]=2)=[N:3][CH:4]=1 |f:2.3,5.6.7,^1:16|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
4.4 mL
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
sodium tert-butanolate
Quantity
4.1 g
Type
reactant
Smiles
[Na].C(C)(C)(C)[O-]
Name
R-(+)-BINAP
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
200 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phases were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, n-heptane/ethyl acetate 5:2)

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=NC1)NC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.